molecular formula C8H6ClNS B13947526 6-Chloro-7-methyl-1,3-benzothiazole CAS No. 75804-80-7

6-Chloro-7-methyl-1,3-benzothiazole

Cat. No.: B13947526
CAS No.: 75804-80-7
M. Wt: 183.66 g/mol
InChI Key: RWJZYNVAFOZMKP-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-1,3-benzothiazole can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Another approach involves the cyclization of 2-chloroaniline with carbon disulfide and methyl iodide. This reaction is carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide, followed by oxidation with hydrogen peroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

6-Chloro-7-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase. The compound binds to the active sites of these enzymes, disrupting their function and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-methyl-1,3-benzothiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the benzothiazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .

Properties

CAS No.

75804-80-7

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

6-chloro-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3

InChI Key

RWJZYNVAFOZMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1SC=N2)Cl

Origin of Product

United States

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